S-2-Benzothiazolyl-L-cysteine
S-2-Benzothiazolyl-L-cysteine
Brand Name:
Vulcanchem
CAS No.:
399-82-6
VCID:
VC0132247
InChI:
InChI=1S/C10H10N2O2S2/c11-6(9(13)14)5-15-10-12-7-3-1-2-4-8(7)16-10/h1-4,6H,5,11H2,(H,13,14)/t6-/m0/s1
SMILES:
C1=CC=C2C(=C1)N=C(S2)SCC(C(=O)O)N
Molecular Formula:
C10H10N2O2S2
Molecular Weight:
254.3 g/mol
S-2-Benzothiazolyl-L-cysteine
CAS No.: 399-82-6
Reference Standards
VCID: VC0132247
Molecular Formula: C10H10N2O2S2
Molecular Weight: 254.3 g/mol
CAS No. | 399-82-6 |
---|---|
Product Name | S-2-Benzothiazolyl-L-cysteine |
Molecular Formula | C10H10N2O2S2 |
Molecular Weight | 254.3 g/mol |
IUPAC Name | (2R)-2-amino-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid |
Standard InChI | InChI=1S/C10H10N2O2S2/c11-6(9(13)14)5-15-10-12-7-3-1-2-4-8(7)16-10/h1-4,6H,5,11H2,(H,13,14)/t6-/m0/s1 |
Standard InChIKey | KRBPTLCTECPKGY-LURJTMIESA-N |
Isomeric SMILES | C1=CC=C2C(=C1)N=C(S2)SC[C@@H](C(=O)O)N |
SMILES | C1=CC=C2C(=C1)N=C(S2)SCC(C(=O)O)N |
Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)SCC(C(=O)O)N |
Synonyms | S-(2-benzothiazolyl)-L-cysteine S-(2-benzothiazolyl)cysteine |
PubChem Compound | 119392 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume